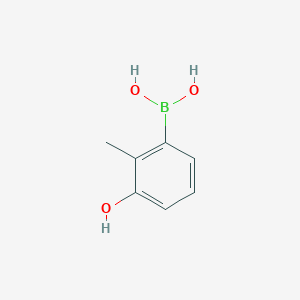

3-Hydroxy-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-2-methylphenylboronic acid is a chemical compound with the CAS Number: 948592-46-9 . It has a molecular weight of 151.96 .

Molecular Structure Analysis

The molecular formula of this compound is C7H9BO3 . Its average mass is 151.956 Da and its monoisotopic mass is 152.064468 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Interactions with Sugars

3-Hydroxy-2-methylphenylboronic acid and its derivatives have been studied for their interactions with sugars. A detailed kinetic study of reactions with D-fructose revealed the nature of reactive boron species in D-fructose sensing and investigated the corresponding reaction mechanism. This research is vital in understanding the chemical interactions in biochemical sensing applications (Suzuki et al., 2016).

Bioorthogonal Coupling Reactions

The compound has been utilized in bioorthogonal coupling reactions. A study combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid demonstrated its utility in protein conjugation, highlighting its potential in biomedical research and drug development (Dilek et al., 2015).

Synthesis of Biologically Active Compounds

It plays a role in the synthesis of biologically active compounds. For instance, its use in Cu-catalyzed hydroarylation has been effective in the synthesis of 4-arylcoumarins, a class of compounds with various biological activities (Yamamoto & Kirai, 2008).

Nanoparticle Formation for Drug Delivery

Its derivatives have been used in forming nanoparticles for drug delivery applications. The study on poly(3-acrylamidophenylboronic acid) and its interactions with other polymers demonstrates its potential in creating carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).

Enantioselective Recognition in Chemical Sensing

Enantioselective recognition of amines has been achieved using derivatives of this compound, indicating its significance in the development of chemical sensors for chiral amines (Ghosn & Wolf, 2011).

Stereoselective Organic Synthesis

The compound aids in stereoselective organic synthesis, as seen in the reduction of β-hydroxy ketones to 1,3-diols using derivatives of this compound (Yamashita & Narasaka, 1996).

Metabolic Engineering for Chemical Production

In metabolic engineering, it has been used in studies for the production of 3-hydroxypropionic acid, a valuable platform chemical. This showcases its role in biotechnological applications for chemical synthesis (Chen et al., 2017).

Carbohydrate Chemistry

Its applications in carbohydrate chemistry are significant, especially in the synthesis of specifically substituted or oxidized sugar derivatives, which is crucial for developing new pharmaceuticals and biochemicals (Ferrier, 1972).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Hydroxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for various chemical synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of this compound is the successful formation of new carbon-carbon bonds via the SM coupling reaction . This is a crucial process in various chemical synthesis applications .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of this compound also contributes to its efficacy in this reaction .

Eigenschaften

IUPAC Name |

(3-hydroxy-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGKAKXPNOXDAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)